A Technical Guide to the Chemical Properties and Applications of 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran
A Technical Guide to the Chemical Properties and Applications of 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran
Abstract
This technical guide provides a comprehensive overview of 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran (CAS No. 53608-95-0), a heterocyclic compound of significant interest in modern organic synthesis. As a substituted dihydropyran, this molecule serves as a versatile building block, leveraging the reactivity of its cyclic enol ether moiety for constructing complex molecular architectures. This document details its core physicochemical and spectroscopic properties, explores its primary synthetic routes with a focus on the Hetero-Diels-Alder reaction, and elucidates its key chemical transformations. Furthermore, we discuss its applications in the pharmaceutical, agrochemical, and flavor industries, providing field-proven insights for researchers, scientists, and drug development professionals. All discussions are grounded in established safety protocols and handling procedures to ensure responsible laboratory practice.
Introduction: The Dihydropyran Scaffold
The dihydropyran ring system is a privileged scaffold in organic chemistry, appearing in a multitude of natural products and pharmacologically active molecules. Its utility stems from the embedded enol ether functionality, which can act as a masked aldehyde, a nucleophile, or a reactive partner in cycloaddition reactions. The specific compound of interest, 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran, enhances this utility with key substitutions. The methoxy group at the anomeric C2 position makes it a cyclic acetal, while the methyl group at C4 introduces an additional stereocenter and influences the molecule's conformational preferences and reactivity. This compound is typically supplied as a mixture of cis- and trans- diastereomers, which may be used as a mixture or separated for stereospecific applications[1][2].
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral properties is foundational for its application in synthesis and analysis.
Core Physicochemical Data
The fundamental properties of 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran are summarized in the table below. These values are critical for reaction setup, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 53608-95-0 | [1][3] |
| Molecular Formula | C₇H₁₂O₂ | [1][4] |
| Molecular Weight | 128.17 g/mol | [1][4] |
| Appearance | Colorless to orange/green clear liquid | [1][3] |
| Boiling Point | 140 °C | [1] |
| Density | 0.96 g/cm³ | [1] |
| Purity | Typically >98% (GC, as a mixture of isomers) | [1][2][3] |
Spectroscopic Profile
While specific spectral data for the 4-methyl derivative is not widely published, its profile can be reliably predicted based on its structure and data from the closely related, non-methylated analog, 3,4-dihydro-2-methoxy-2H-pyran (CAS 4454-05-1)[5][6].
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¹H NMR: The proton spectrum is expected to show characteristic signals for the anomeric proton (H-2) as a singlet or doublet around 4.8-5.0 ppm. The vinyl proton (H-6) would appear downfield around 6.2-6.4 ppm, with the adjacent vinyl proton (H-5) appearing around 4.7-4.9 ppm. The methoxy group protons will present as a sharp singlet at approximately 3.4-3.5 ppm. The methyl group at C4 will introduce a doublet around 1.0 ppm, and the remaining methylene and methine protons on the aliphatic backbone will appear as complex multiplets in the 1.7-2.4 ppm region.
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¹³C NMR: The carbon spectrum will be distinguished by the anomeric carbon (C-2) at ~98-102 ppm and the vinyl carbons (C-5 and C-6) at ~100-105 ppm and ~140-145 ppm, respectively. The methoxy carbon will resonate around 55 ppm.
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Infrared (IR) Spectroscopy: The most prominent feature will be a strong C=C stretching vibration for the enol ether double bond around 1640-1690 cm⁻¹ and strong C-O stretching bands in the 1050-1250 cm⁻¹ region, characteristic of the acetal functionality.
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Mass Spectrometry (MS): Electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z = 128. The fragmentation pattern would be dominated by the loss of the methoxy group (-•OCH₃) to give a stable oxonium ion at m/z = 97, followed by further fragmentation of the pyran ring. This is analogous to the non-methylated parent compound, which shows a strong peak at m/z = 83 after losing its methoxy group[5].
Synthesis and Reaction Chemistry
The true value of 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran lies in its synthetic accessibility and predictable reactivity.
Primary Synthetic Pathway: The Hetero-Diels-Alder Reaction
The most direct and industrially relevant method for synthesizing the 2,4-disubstituted dihydropyran core is the Lewis acid-catalyzed Hetero-Diels-Alder reaction. This [4+2] cycloaddition involves an α,β-unsaturated carbonyl compound as the heterodiene and a vinyl ether as the dienophile[7][8].
For the target molecule, crotonaldehyde serves as the heterodiene and methyl vinyl ether acts as the dienophile. The Lewis acid catalyst (e.g., ZnCl₂, ZrOCl₂) is crucial; it coordinates to the carbonyl oxygen of the crotonaldehyde, lowering its LUMO energy and thereby accelerating the reaction and controlling regioselectivity[8].
Caption: Synthesis via Hetero-Diels-Alder Reaction.
Experimental Protocol: Catalytic Synthesis of 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran [8]
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Reactor Preparation: A pressure-rated autoclave is charged with crotonaldehyde (1.0 eq), a polymerization inhibitor (e.g., hydroquinone, ~0.2 wt%), and the Lewis acid catalyst (e.g., Zn(NO₃)₂·6H₂O, 0.008 eq).
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Causality: The inhibitor is essential to prevent the self-polymerization of the reactive aldehyde under thermal conditions. The autoclave is required to contain the volatile reactants at elevated temperatures.
-
-
Reactant Addition: An equimolar amount of ethyl vinyl ether (1.0 eq) is added to the sealed reactor.
-
Reaction Execution: The mixture is heated to 70 °C and stirred for 2 hours.
-
Causality: Heating provides the necessary activation energy for the cycloaddition. The catalyst ensures the reaction proceeds efficiently and with the desired regiochemistry, which places the methoxy group at the anomeric position.
-
-
Work-up and Purification: After cooling, the reaction mixture is analyzed by gas chromatography (GC) to determine conversion and yield. The product can be purified from the catalyst and unreacted starting materials by distillation under reduced pressure. The yield for this specific transformation is reported to be approximately 68.0%[8].
Key Reactivity: Acid-Catalyzed Hydrolysis
A cornerstone reaction of this compound is its facile hydrolysis under acidic conditions. The cyclic acetal is readily cleaved to reveal a δ-hydroxy aldehyde. This transformation is fundamental to its use as a synthetic intermediate, particularly as it is analogous to the industrial synthesis of glutaraldehyde from its non-methylated parent compound[9].
The mechanism proceeds via protonation of the enol ether oxygen, followed by nucleophilic attack of water and subsequent ring-opening.
Caption: Mechanism of Acid-Catalyzed Hydrolysis.
This reactivity makes it an excellent protecting group for alcohols, which can be regenerated under mild acidic conditions, or as a synthon for 1,5-dicarbonyl compounds and related structures.
Applications in Research and Development
The unique structure of 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran makes it a valuable tool across several industries.
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Pharmaceutical and Agrochemical Development: It serves as a key building block for synthesizing more complex heterocyclic systems. The dihydropyran ring can be further functionalized at the double bond or used as a scaffold to append other pharmacophores. Its ability to undergo nucleophilic substitutions and cycloadditions is particularly valuable[1].
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Flavor and Fragrance Industry: The compound is reported to have a pleasant, sweet, and fruity aroma, leading to its use as a flavoring agent in food products and as a component in perfumes[1][10].
-
Polymer Chemistry: This molecule can be incorporated into polymer chains, potentially enhancing properties such as thermal stability or polarity, making it a target for materials science applications[1].
Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. This compound possesses definite hazards that must be managed with appropriate engineering controls and personal protective equipment.
GHS Hazard Information
The compound is classified with the following hazards according to the Globally Harmonized System (GHS)[4].
| Hazard Code | Description | Class |
| H226 | Flammable liquid and vapor | Flammable Liquid, Cat. 3 |
| H315 | Causes skin irritation | Skin Irritation, Cat. 2 |
| H319 | Causes serious eye irritation | Eye Irritation, Cat. 2 |
Handling and Storage Protocols
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Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood. Use explosion-proof electrical and lighting equipment to mitigate ignition risks[3][11].
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical splash goggles, and a flame-retardant lab coat. Ensure an eyewash station and safety shower are immediately accessible[11].
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools for transfers. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish[3][12].
-
Static Discharge: This material can accumulate static charges. All containers and transfer equipment must be grounded and bonded to prevent ignition of vapors[11][12].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. The compound can be air-sensitive and is best stored under an inert atmosphere (e.g., nitrogen or argon)[3].
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which can cause vigorous and potentially hazardous reactions[11].
Conclusion
3,4-Dihydro-2-methoxy-4-methyl-2H-pyran is a high-value chemical intermediate whose utility is rooted in the predictable and versatile reactivity of its substituted dihydropyran core. Its straightforward synthesis via the Hetero-Diels-Alder reaction and its susceptibility to controlled transformations like acid-catalyzed hydrolysis make it an indispensable tool for synthetic chemists. From the creation of novel drug candidates to the formulation of consumer fragrances, this compound provides a robust platform for innovation. Adherence to rigorous safety and handling protocols is paramount to harnessing its full potential responsibly.
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